Cas no 57667-50-2 (1-Propyl-1H-benzimidazol-2-amine)

57667-50-2 structure
Nombre del producto:1-Propyl-1H-benzimidazol-2-amine
Número CAS:57667-50-2
MF:C10H13N3
Megavatios:175.230321645737
MDL:MFCD00964693
CID:385516
PubChem ID:799602
1-Propyl-1H-benzimidazol-2-amine Propiedades químicas y físicas
Nombre e identificación
-
- 1-Propyl-1H-benzo[d]imidazol-2-amine
- 1H-Benzimidazol-2-amine,1-propyl-
- 1-Propyl-1H-benzimidazol-2-amine
- 1-PROPYL-1H-BENZOIMIDAZOL-2-YLAMINE
- 1-propylbenzimidazol-2-amine
- 1-propylbenzimidazole-2-ylamine
- 2-amino-1-propyl-1H-benzimidazole
- 2-Amino-1-propyl-benzimidazol
- F2124-0423
- HMS1406O17
- CS-0219523
- 1-Propyl-1H-benzoimidazol-2-ylamine, AldrichCPR
- 1-propyl-1H-1,3-benzodiazol-2-amine
- A831545
- SY079922
- Z56862261
- AKOS000116544
- SMR000122172
- Enamine_004549
- J-505104
- 1H-Benzimidazol-2-amine, 1-propyl-
- MFCD00964693
- HMS2358M15
- AE-848/00232003
- SCHEMBL1520381
- EN300-04245
- C75699
- Oprea1_559665
- FS-1411
- SCHEMBL21307598
- Oprea1_272516
- FT-0640474
- MLS000525298
- 57667-50-2
- 1-propyl-1H-benzimidazol-2-ylamine
- 1-Propyl-1h-benzo[d]imidazol-2-ylamine
- CHEMBL438298
- DTXSID80355409
- 2-Amino-1-propylbenzimidazole
- 1-PROPYL-1H-1,3-BENZIMIDAZOL-2-AMINE
- AE-907/30533035
- DB-053079
- MGKUHRRJQCKXOW-UHFFFAOYSA-N
- ALBB-011653
- STK035893
-
- MDL: MFCD00964693
- Renchi: InChI=1S/C10H13N3/c1-2-7-13-9-6-4-3-5-8(9)12-10(13)11/h3-6H,2,7H2,1H3,(H2,11,12)
- Clave inchi: MGKUHRRJQCKXOW-UHFFFAOYSA-N
- Sonrisas: NC1=NC2=CC=CC=C2N1CCC
Atributos calculados
- Calidad precisa: 175.11100
- Masa isotópica única: 175.111
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 2
- Complejidad: 172
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.8
- Superficie del Polo topológico: 43.8A^2
Propiedades experimentales
- Denso: 1.18
- Punto de ebullición: 349.7°C at 760 mmHg
- Punto de inflamación: 165.3°C
- índice de refracción: 1.624
- PSA: 43.84000
- Logp: 2.60970
1-Propyl-1H-benzimidazol-2-amine Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H332-H335
- Declaración de advertencia: P261-P280-P305+P351+P338
- Nivel de peligro:IRRITANT
1-Propyl-1H-benzimidazol-2-amine Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Propyl-1H-benzimidazol-2-amine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB264822-250 mg |
1-Propyl-1H-benzimidazol-2-amine; . |
57667-50-2 | 250 mg |
€202.10 | 2023-07-20 | ||
Enamine | EN300-04245-0.5g |
1-propyl-1H-1,3-benzodiazol-2-amine |
57667-50-2 | 95% | 0.5g |
$118.0 | 2023-10-28 | |
Enamine | EN300-04245-10.0g |
1-propyl-1H-1,3-benzodiazol-2-amine |
57667-50-2 | 95% | 10g |
$611.0 | 2023-05-01 | |
eNovation Chemicals LLC | D711497-1g |
2-Amino-1-propylbenzimidazole |
57667-50-2 | 95% | 1g |
$135 | 2024-07-20 | |
TRC | B523533-500mg |
1-Propyl-1H-benzimidazol-2-amine |
57667-50-2 | 500mg |
$ 185.00 | 2022-06-07 | ||
Enamine | EN300-04245-0.05g |
1-propyl-1H-1,3-benzodiazol-2-amine |
57667-50-2 | 95% | 0.05g |
$35.0 | 2023-10-28 | |
Enamine | EN300-04245-1.0g |
1-propyl-1H-1,3-benzodiazol-2-amine |
57667-50-2 | 95% | 1g |
$150.0 | 2023-05-01 | |
abcr | AB264822-500 mg |
1-Propyl-1H-benzimidazol-2-amine |
57667-50-2 | 500MG |
€209.50 | 2022-03-25 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P892907-1g |
1-Propyl-1H-benzo[d]imidazol-2-amine |
57667-50-2 | ≥95% | 1g |
1,823.40 | 2021-05-17 | |
Alichem | A069004988-5g |
1-Propyl-1H-benzo[d]imidazol-2-amine |
57667-50-2 | 95% | 5g |
$798.00 | 2023-09-01 |
1-Propyl-1H-benzimidazol-2-amine Literatura relevante
-
1. Hit-to-lead optimization of novel benzimidazole phenylacetamides as broad spectrum trypanosomacidesNicole McNamara,Raphael Rahmani,Melissa L. Sykes,Vicky M. Avery,Jonathan Baell RSC Med. Chem. 2020 11 685
57667-50-2 (1-Propyl-1H-benzimidazol-2-amine) Productos relacionados
- 90871-47-9(2-Amino-1-isopropylbenzimidazole)
- 1805258-10-9(Ethyl 3-(difluoromethyl)-5-hydroxy-6-iodopyridine-2-acetate)
- 588-73-8((Z)-2-bromoethenylbenzene)
- 1203332-98-2(N-cyclopentyl-1-6-(furan-2-yl)pyridazin-3-ylpiperidine-4-carboxamide)
- 2639434-21-0(1-(4,5,6,7-tetrahydro-2H-indazol-4-yl)methanamine dihydrochloride)
- 21282-12-2(PYR-PHE-OH)
- 733794-44-0(3-2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl-3-oxopropanenitrile)
- 2172557-97-8(2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}-2-methylpropanoic acid)
- 1361805-55-1(4-(2,4-Dichlorophenyl)-2,3-difluoropyridine)
- 75960-46-2(N,N'-Dimethylbenzene-1,2-diamine dihydrochloride)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:57667-50-2)1-Propyl-1H-benzimidazol-2-amine

Pureza:99%/99%
Cantidad:5g/10g
Precio ($):382.0/648.0